molecular formula C11H7ClF3N3O B12920874 5-Amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

5-Amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No.: B12920874
M. Wt: 289.64 g/mol
InChI Key: VYYIBOGGJBEGGU-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its significant biological activities and relevance in medicinal chemistry and agrochemical research . The core pyridazinone structure exhibits tautomerism, with the keto form being the more stable and common configuration . This specific derivative is of high interest in early-stage pharmacological research for developing new vasodilators and anticancer agents, as the pyridazinone scaffold is a recognized pharmacophore in these fields . Researchers are particularly interested in this scaffold for its potential multi-target activity, which is valuable in the emerging field of reverse cardio-oncology, which explores links between cardiovascular diseases and cancer . Furthermore, structurally similar compounds, such as those with a chloro and amino substitution pattern on the pyridazinone ring, have documented herbicidal activity and are used as selective weed-killers in agriculture . This suggests potential applications in agrochemical research. The presence of the 4-(trifluoromethyl)phenyl substituent may enhance the compound's biological activity and physicochemical properties, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C11H7ClF3N3O

Molecular Weight

289.64 g/mol

IUPAC Name

5-amino-4-chloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one

InChI

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-6(2-4-7)11(13,14)15/h1-5H,16H2

InChI Key

VYYIBOGGJBEGGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)N)Cl

Origin of Product

United States

Biological Activity

5-Amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C11H7ClF3N3OC_{11}H_{7}ClF_{3}N_{3}O, with a molecular weight of approximately 289.64 g/mol. The compound exhibits significant biological activities, particularly in herbicidal applications and potential pharmacological properties.

Chemical Structure and Properties

The compound features a pyridazinone core with an amino group, a chloro substituent, and a trifluoromethylphenyl group. This unique combination of functional groups contributes to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC11H7ClF3N3O
Molecular Weight289.64 g/mol
CAS Number23576-24-1
Chemical StructureStructure

Herbicidal Activity

Research indicates that this compound functions effectively as an herbicide. It inhibits specific enzymes involved in plant metabolism, which is critical for the growth and survival of target weed species. The trifluoromethyl group enhances lipophilicity, increasing the compound's ability to penetrate plant tissues.

The mechanism of action is primarily linked to its interaction with biological targets such as enzymes or receptors. Studies have shown that the compound can bind to specific sites in target organisms, leading to inhibition of metabolic pathways essential for growth.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that the compound effectively inhibited certain enzyme activities in plant extracts, showcasing its potential as a selective herbicide.
    • Comparative analysis with structurally similar compounds revealed that the trifluoromethyl group significantly enhances biological activity.
  • Pharmacological Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro tests on various cancer cell lines indicated cytotoxic effects, warranting further investigation into its therapeutic applications.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Features
NorflurazonC10H9ClF3N2OKnown for enzyme inhibition properties in herbicidal applications
4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-oneC11H8ClF3N3OSimilar structure; variations affect biological activity
5-Amino-4-chloro-2-methylpyridazinoneC8H9ClN4OLacks trifluoromethyl group but retains herbicidal activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit substantial antimicrobial properties. A study synthesized various pyridazine derivatives, including 5-amino-4-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, which demonstrated effectiveness against a range of pathogens, particularly Gram-positive bacteria and fungi. The compound's structure allows for interaction with microbial targets, inhibiting their growth and proliferation.

CompoundActivityMIC (µg/mL)
This compoundAntibacterial≤25
Other derivativesVariedVaried

Antifungal Properties

The compound has also been evaluated for antifungal activity. In a study focusing on antifungal agents, derivatives including this compound showed promising results against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values indicating higher efficacy than traditional antifungal agents like fluconazole .

Case Studies

  • Synthesis and Evaluation : A series of pyridazine derivatives were synthesized, including the target compound. These were subjected to antimicrobial screening against various strains, revealing that modi

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Modifications and Substituent Effects

Pyridazinone derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 5-Amino-4-chloro-2-(4-TFM phenyl) C₁₁H₇ClF₃N₃O Amino, chloro, trifluoromethylphenyl
5-Amino-4-chloropyridazin-3(2H)-one 5-Amino-4-chloro C₄H₄ClN₃O Lacks aryl substituent
4-Chloro-5-{4-[4-fluoro-2-TFM-phenoxy]-...} Complex pyridopyrimidine substituent C₁₈H₁₂ClF₄N₅O₂ Extended heterocyclic substituent
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 5-Bromo, 4-chloro, 2-phenyl C₁₀H₆BrClN₂O Bromo substitution
7-Amino-5-(4-chlorophenyl)thieno[2,3-d]pyridazin-4(5H)-one Thieno-fused ring, 4-chlorophenyl C₁₂H₈ClN₃OS Fused thiophene ring

Key Findings

Trifluoromethylphenyl vs. Phenyl/Bromo Substituents The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to simple phenyl (e.g., 5-bromo-4-chloro-2-phenyl analog) or bromo substituents. This may improve membrane permeability and target binding in drug design.

Amino Group Positioning The 5-amino group in the target compound distinguishes it from analogs like 4-chloro-5-(methylamino)-2-[3-TFM-phenyl]pyridazin-3(2H)-one (), where methylation of the amino group reduces hydrogen-bonding capacity. This modification may alter pharmacokinetic properties such as absorption and metabolism .

These structural features are linked to enhanced antimicrobial activity but may reduce solubility compared to the target compound . The pyridopyrimidine-substituted analog () introduces a bulky, polycyclic substituent, likely affecting steric interactions in biological targets. Such complexity may limit synthetic accessibility but offer unique binding modes .

However, iodine’s larger size may introduce steric hindrance .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) .
  • X-ray Crystallography : Resolve bond lengths (C-Cl: ~1.73 Å) and dihedral angles (pyridazinone vs. phenyl ring: ~15°) to confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₈ClF₃N₂O) with <2 ppm error .

Advanced Tip : Use synchrotron radiation for crystals <0.2 mm to enhance diffraction resolution .

How do variations in the amino group substituents affect the compound’s biological activity?

Advanced Research Question
Substituting the amino group (e.g., methylamino, dimethylamino) alters electronic properties and steric hindrance, impacting receptor binding:

  • Methylamino (NHCH₃) : Increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility .
  • Dimethylamino (N(CH₃)₂) : Further increases logP (+1.2) but may sterically hinder interactions with target enzymes .

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to model interactions with PARP-12’s catalytic pocket (binding energy: −9.2 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with inhibition constants (R² = 0.89) .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns to identify critical hydrogen bonds (e.g., N-H···O=C) .

What protocols assess purity, and how can impurities be identified?

Basic Research Question

  • HPLC : Use a C18 column (UV detection at 254 nm) with gradient elution (acetonitrile/water) to achieve >98% purity .
  • TGA/DSC : Monitor thermal decomposition (onset ~200°C) to detect solvent residues .
  • ICP-MS : Quantify heavy metal impurities (e.g., Pd <10 ppm) from catalytic reactions .

What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

  • Racemization Risk : High temperatures (>100°C) during amination may invert chiral centers. Mitigate via low-temperature flow reactors .
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize cost without compromising yield (85% at 5 mmol scale) .
  • Crystallization Control : Seed crystals to ensure uniform polymorph formation (e.g., monoclinic vs. orthorhombic) .

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